molecular formula C17H19ClO2S B4978746 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene

1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene

Cat. No.: B4978746
M. Wt: 322.8 g/mol
InChI Key: UKVSRRZFIMVADK-UHFFFAOYSA-N
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Description

1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a propylsulfanyl group linked to an ethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-chloro-4-nitrobenzene with 3-(2-ethoxyphenoxy)propylthiol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of catalysts.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.

Scientific Research Applications

1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-chloro-4-[3-(2-ethoxyphenoxy)propylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO2S/c1-2-19-16-6-3-4-7-17(16)20-12-5-13-21-15-10-8-14(18)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVSRRZFIMVADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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